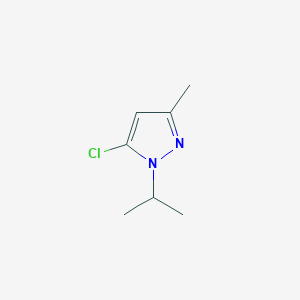
5-Chloro-3-methyl-1-propan-2-ylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-methyl-1-propan-2-ylpyrazole is a useful research compound. Its molecular formula is C7H11ClN2 and its molecular weight is 158.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Antioxidant Potential 5-Chloro-3-methyl-1-propan-2-ylpyrazole derivatives have been explored for their catalytic synthesis and antioxidant properties. Prabakaran, Manivarman, and Bharanidharan (2021) synthesized a series of novel chalcone derivatives using this compound, demonstrating significant in vitro antioxidant activity. These compounds were synthesized using TiO2-ZnS catalysis in ethanol, showing potential as antioxidants with their activity confirmed through molecular docking and ADMET studies, suggesting a correlation with in vitro results (Prabakaran, Manivarman, & Bharanidharan, 2021).
Fungicidal Activity Chen, Li, and Han (2000) investigated the fungicidal activity of this compound derivatives against Rhizoctonia solani, a major rice sheath blight pathogen. The study revealed that specific thiadiazole derivatives exhibit higher fungicidal activity, highlighting the importance of structural modifications for enhancing biological activity (Chen, Li, & Han, 2000).
Photocatalytic Transformations Gvozdev, Shavrin, Baskir, Egorov, and Nefedov (2021) conducted a study on chloro(4-methylpent-3-en-1-ynyl)carbene, generated from this compound. Their research showed that photocatalytic transformations could lead to the formation of complex organic compounds, providing insights into the utility of such pyrazole derivatives in synthetic organic chemistry (Gvozdev et al., 2021).
Molecular Docking and Antimicrobial Agents Katariya, Vennapu, and Shah (2021) synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines incorporating this compound and evaluated them for their anticancer and antimicrobial properties. This study highlights the application of these derivatives as potential pharmacological agents, with molecular docking studies supporting their biological activity (Katariya, Vennapu, & Shah, 2021).
Anticorrosive Properties Ouali, Chetouani, Hammouti, Aouniti, Touzani, Kadiria, and Nlated (2013) explored the anticorrosive properties of pyrazole derivatives, including this compound, on C38 steel in hydrochloric acid. Their research demonstrated over 90% anticorrosion activity, showing the effectiveness of these compounds as corrosion inhibitors (Ouali et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5(2)10-7(8)4-6(3)9-10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOVJJIFFYMXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

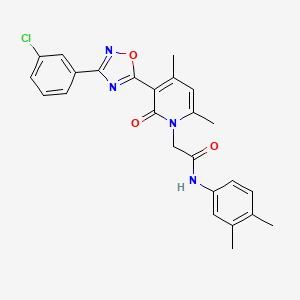

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2549936.png)
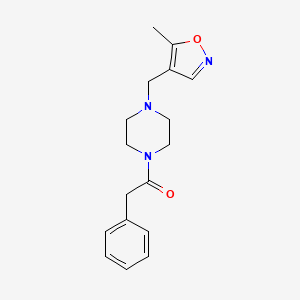
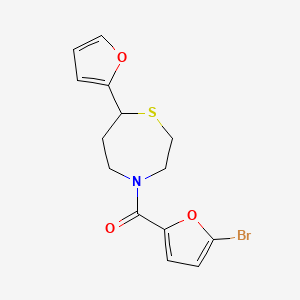
![5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549940.png)
![5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2549941.png)
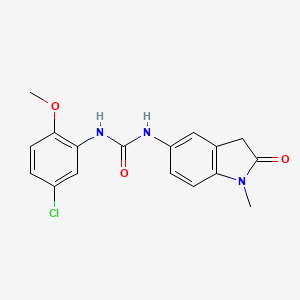
![4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2549944.png)
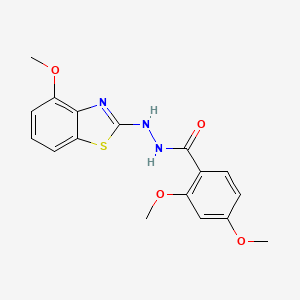
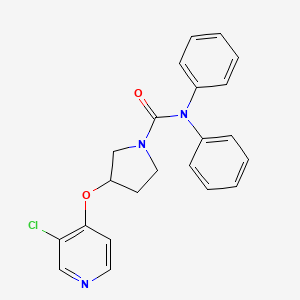
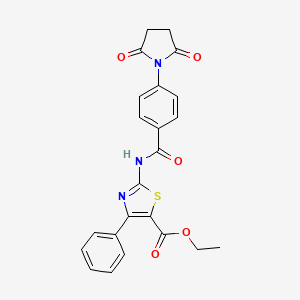
![2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile](/img/structure/B2549951.png)
